スペルミンNONOエート

概要

説明

Spermine NONOate is a diazeniumdiolate compound that serves as a nitric oxide donor. Nitric oxide is a simple and unstable free radical molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . Spermine NONOate releases nitric oxide spontaneously under physiological conditions, making it a valuable tool in scientific research and medical applications .

科学的研究の応用

Biochemical Research

Protein Dynamics and Stability

Spermine NONOate has been extensively studied for its effects on protein stability and dynamics. Research indicates that it can significantly alter the unfolding temperature () of proteins such as hemoglobin. For example, a study demonstrated that the addition of spermine NONOate decreased the unfolding temperature of hemoglobin in both sodium and potassium buffers, suggesting that it influences the thermal stability of proteins through NO-mediated pathways .

Table 1: Effects of Spermine NONOate on Hemoglobin Unfolding Temperature

| Buffer Type | Control (°C) | with Spermine NONOate (°C) | Effect |

|---|---|---|---|

| Sodium | 64.0 ± 0.6 | 56.0 ± 1.3 | Decrease |

| Potassium | 62.0 ± 1.1 | 59.0 ± 1.7 | Decrease |

Mechanism of Action

The mechanism by which spermine NONOate exerts its effects involves the generation of reactive nitrogen species, which can modify amino acid residues in proteins, particularly tryptophan . This modification can lead to changes in protein conformation and function.

Pharmacological Applications

Therapeutic Potential

Spermine NONOate has shown promise in various therapeutic applications, including cardiovascular health and erectile dysfunction treatment. Its ability to release NO can lead to vasodilation, improving blood flow and potentially alleviating conditions related to impaired nitric oxide signaling .

Case Study: Erectile Dysfunction

Research has indicated that spermine NONOate may be beneficial in treating erectile dysfunction, as it enhances NO availability, which is crucial for the physiological processes involved in achieving an erection . This application highlights its potential role in pharmacotherapy.

Cellular Signaling

Role in Neurotransmission

Spermine NONOate is also used in studies examining its role in neurotransmission and neuroprotection. The compound's ability to modulate neuronal signaling pathways through NO release makes it a valuable tool for understanding neurobiological processes .

Case Study: Neuroprotective Effects

In experimental models, spermine NONOate has been shown to exert neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress within neuronal cells . These findings suggest its potential application in neurodegenerative disease research.

Nitric Oxide Measurement

Quantification Techniques

Spermine NONOate is frequently utilized in studies involving the measurement of NO levels within biological samples. The Griess reagent assay is commonly employed to quantify nitrite levels as an indirect measure of NO production following the decomposition of spermine NONOate .

Table 2: Nitric Oxide Measurement Techniques

| Technique | Description |

|---|---|

| Griess Reagent Assay | Measures nitrite levels as an indicator of NO release |

| Fluorescent Probes | Detects reactive nitrogen species in live cells |

作用機序

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

Spermine NONOate interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from Spermine NONOate affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

Spermine NONOate is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from Spermine NONOate leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of Spermine NONOate is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of Spermine NONOate .

生化学分析

Biochemical Properties

Spermine NONOate plays a significant role in biochemical reactions. It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Cellular Effects

Spermine NONOate has profound effects on various types of cells and cellular processes. It influences cell function by increasing intracellular guanosine 3’ 5’ cyclic monophosphate and activating guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of Spermine NONOate involves its ability to dissociate to the free amine and NO in a pH-dependent manner . The half-life of Spermine NONOate in 0.1 M phosphate buffer at pH 7.4 is 39 min at 37 °C, or 230 min at room temperature . Dissociation is essentially instantaneous at a pH of 5.0 .

Temporal Effects in Laboratory Settings

In laboratory settings, Spermine NONOate has been observed to persistently decrease the hemoglobin aggregation temperature irrespective of the Na+/K+ environment . ATP alone had no effect on the protein’s thermal stability but it facilitated protein’s destabilization in the presence of Spermine NONOate .

Metabolic Pathways

Spermine NONOate is involved in the nitric oxide (NO) pathway . It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Transport and Distribution

Spermine NONOate is a small, gaseous and uncharged molecule, and thus it can freely diffuse into tissues . The effects of NO are restricted locally due to its short half-life (approximately 1s) .

Subcellular Localization

The subcellular localization of Spermine NONOate is not specifically known. Due to its small size and gaseous nature, it can freely diffuse into tissues and reach various subcellular compartments .

準備方法

Spermine NONOate can be synthesized by reacting spermine with nitric oxide under specific conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at low temperatures to ensure the stability of the product . The resulting compound is a white solid that is soluble in water and other polar solvents .

化学反応の分析

Spermine NONOate undergoes spontaneous dissociation to release nitric oxide and the corresponding amine. This dissociation is pH-dependent and occurs more rapidly under acidic conditions . The primary reaction involves the cleavage of the diazeniumdiolate group, resulting in the formation of two molecules of nitric oxide and one molecule of spermine . This reaction is commonly used in biological studies to generate controlled amounts of nitric oxide.

類似化合物との比較

Similar compounds include diethylamine NONOate, proline NONOate, and methylamine NONOate . Each of these compounds has unique properties in terms of nitric oxide release rates and stability. For example, diethylamine NONOate releases nitric oxide more rapidly than Spermine NONOate, making it suitable for applications requiring quick nitric oxide delivery . In contrast, Spermine NONOate provides a more sustained release, making it ideal for studies requiring prolonged nitric oxide exposure .

生物活性

Spermine NONOate (SNN) is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities, particularly its role in modulating oxidative stress, affecting protein stability, and exhibiting anticoagulant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Spermine NONOate.

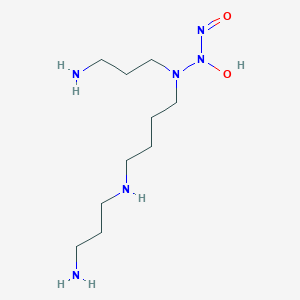

Spermine NONOate is a stable complex of spermine and nitric oxide, designed for controlled release of NO. Its chemical structure is represented as:

The compound has a half-life of approximately 39 minutes at 37°C and pH 7.4, with an effective concentration (EC50) of 6.2 μM for inducing relaxation in rabbit aorta tissues . The release of NO from SNN plays a crucial role in its biological effects, including vasodilation and modulation of cellular signaling pathways.

Antioxidant Activity

Spermine NONOate has demonstrated significant antioxidant properties, particularly in the context of low-density lipoprotein (LDL) oxidation. Research indicates that SNN inhibits copper(II) sulfate-induced oxidative modification of LDL by reducing the formation of thiobarbituric acid reactive substances and conjugated diene formation . The inhibitory effect is concentration-dependent, with low concentrations being less effective compared to higher doses (above 4 μM), which show a marked enhancement in antioxidant activity .

Effects on Protein Stability

A study investigated the impact of Spermine NONOate on the thermal stability of human hemoglobin. The findings revealed that SNN significantly decreased the unfolding temperature () of hemoglobin, suggesting that NO can destabilize protein structures under certain conditions. For example, in sodium-based buffers, the was reduced from 64.0°C to 56.0°C upon addition of SNN . This effect was influenced by the ionic composition of the buffer, highlighting the complex interactions between NO donors and protein stability.

Table 1: Effects of Spermine NONOate on Hemoglobin Unfolding Temperature

| Buffer Type | Control (°C) | with SNN (°C) | Change (°C) |

|---|---|---|---|

| Sodium | 64.0 ± 0.6 | 56.0 ± 1.3 | -8.0 |

| Potassium | 62.0 ± 1.1 | 59.0 ± 1.7 | -3.0 |

Anticoagulant Activity

Spermine NONOate also exhibits anticoagulant properties. Studies have shown that it can enhance the anticoagulant effects when used in conjunction with heparin, demonstrating potential for therapeutic applications in managing coagulation disorders . The half-life at physiological conditions allows for sustained anticoagulant activity, making it a candidate for further investigation in clinical settings.

Case Studies and Clinical Implications

Case Study: Neuroprotection

In a study examining neuroprotection against oxidative stress in neuronal cells, SNN was shown to promote cell survival under conditions mimicking neurodegenerative diseases . The study indicated that SNN could mitigate cognitive dysfunction associated with Alzheimer's disease by reducing oxidative damage and enhancing neuronal health.

Case Study: Bacterial Resistance

Another investigation revealed that SNN could protect bacteria from aminoglycoside antibiotics by inhibiting respiration in Salmonella species . This finding suggests a dual role for NO donors in both promoting and inhibiting microbial activity depending on the context.

特性

IUPAC Name |

[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYBUMQUAJDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。